8-Bromo-7-fluoro-4-methylquinoline
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Overview
Description
8-Bromo-7-fluoro-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-4-methylquinoline typically involves the halogenation of 4-methylquinoline. One common method is the bromination of 4-methylquinoline followed by fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoro-4-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or halides under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-7-fluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
7-Fluoro-4-methylquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromo-4-methylquinoline: Lacks the fluorine atom, affecting its chemical properties and applications.
8-Bromo-7-chloro-4-methylquinoline: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.
Uniqueness: 8-Bromo-7-fluoro-4-methylquinoline is unique due to the combined presence of both bromine and fluorine atoms, which enhances its chemical reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific and industrial applications .
Properties
Molecular Formula |
C10H7BrFN |
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Molecular Weight |
240.07 g/mol |
IUPAC Name |
8-bromo-7-fluoro-4-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-5-13-10-7(6)2-3-8(12)9(10)11/h2-5H,1H3 |
InChI Key |
ICTXUDCCZBNPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)Br)F |
Origin of Product |
United States |
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